molecular formula C5H8Cl2 B12077848 1-Cyclopropyl-1,1-dichloroethane CAS No. 40459-85-6

1-Cyclopropyl-1,1-dichloroethane

Cat. No.: B12077848
CAS No.: 40459-85-6
M. Wt: 139.02 g/mol
InChI Key: LBZIRCYUJPGOOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Cyclopropyl-1,1-dichloroethane is an organic compound with the molecular formula C5H8Cl2 It is a derivative of cyclopropane, where one of the hydrogen atoms is replaced by a 1,1-dichloroethyl group

Preparation Methods

1-Cyclopropyl-1,1-dichloroethane can be synthesized through several methods. One common synthetic route involves the chlorination of cyclopropylmethylketone using phosphorus pentachloride. The reaction product is then subjected to double dehydrochlorination in the presence of a strong base, such as potassium tert-butoxide in dimethyl sulfoxide . This method, however, has a relatively low yield (20-25%).

Another method involves the reaction of malonic acid derivatives with 1,2-dichloro compounds in the presence of an alcoholate as a condensation agent . This process is more efficient and can be scaled up for industrial production.

Chemical Reactions Analysis

1-Cyclopropyl-1,1-dichloroethane undergoes various chemical reactions, including:

Common reagents used in these reactions include strong bases like potassium tert-butoxide and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Cyclopropyl-1,1-dichloroethane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-1,1-dichloroethane involves its ability to undergo cyclopropanation reactions. These reactions typically proceed via a cheletropic mechanism, where the compound forms a cyclopropane ring through the interaction with carbenes or carbenoids . The molecular targets and pathways involved depend on the specific application and the nature of the derivatives formed.

Comparison with Similar Compounds

1-Cyclopropyl-1,1-dichloroethane can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its ability to undergo a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.

Properties

CAS No.

40459-85-6

Molecular Formula

C5H8Cl2

Molecular Weight

139.02 g/mol

IUPAC Name

1,1-dichloroethylcyclopropane

InChI

InChI=1S/C5H8Cl2/c1-5(6,7)4-2-3-4/h4H,2-3H2,1H3

InChI Key

LBZIRCYUJPGOOB-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC1)(Cl)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.